4-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one
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Overview
Description
4-(3-Chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of oxadiazolidinones, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one typically involves multiple steps, starting with the preparation of the core oxadiazolidinone ring. One common synthetic route includes the reaction of 3-(4-methoxyphenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one with 3-chlorophenyl isocyanate under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for achieving efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of different functional groups leading to various substituted derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-(3-Chlorophenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one
3-(4-Methoxyphenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one
Uniqueness: 4-(3-Chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one is unique due to the presence of both chloro and methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
4-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-26-19-12-10-15(11-13-19)20-23(18-9-5-6-16(22)14-18)21(25)27-24(20)17-7-3-2-4-8-17/h2-14,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCWZZAIYVUROI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(OC(=O)N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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